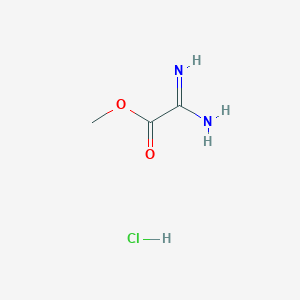

Carbomethoxyformamidine HCl

CAS No.: 60189-97-1

Cat. No.: VC3737512

Molecular Formula: C3H7ClN2O2

Molecular Weight: 138.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60189-97-1 |

|---|---|

| Molecular Formula | C3H7ClN2O2 |

| Molecular Weight | 138.55 g/mol |

| IUPAC Name | methyl 2-amino-2-iminoacetate;hydrochloride |

| Standard InChI | InChI=1S/C3H6N2O2.ClH/c1-7-3(6)2(4)5;/h1H3,(H3,4,5);1H |

| Standard InChI Key | YPQCCPFTUFSOSU-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=N)N.Cl |

| Canonical SMILES | COC(=O)C(=N)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Carbomethoxyformamidine hydrochloride is identified by the CAS Number 60189-97-1 and MDL Number MFCD09608055. The compound has the molecular formula C3H7ClN2O2 with a calculated molecular weight of 138.5529 g/mol. Its structure can be represented by the SMILES notation COC(=O)C(=N)N.Cl, indicating a methyl ester group attached to a formamidine moiety, present as a hydrochloride salt .

Table 1: Chemical Identity Parameters of Carbomethoxyformamidine HCl

| Parameter | Value |

|---|---|

| Chemical Name | Carbomethoxyformamidine Hydrochloride |

| CAS Number | 60189-97-1 |

| Molecular Formula | C3H7ClN2O2 |

| Molecular Weight | 138.5529 g/mol |

| MDL Number | MFCD09608055 |

| SMILES Notation | COC(=O)C(=N)N.Cl |

Structural Features and Bonding

The structure of Carbomethoxyformamidine HCl features a central formamidine group (C=N-NH2) that is substituted with a carbomethoxy function (COOCH3). The formamidine portion contains a carbon-nitrogen double bond connected to an amino group, creating a center with distinctive electronic properties. The carbomethoxy substituent introduces an ester functionality, adding complexity to the molecule's reactivity profile. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents, making it more amenable to various laboratory applications.

Reactivity and Chemical Behavior

Stability Profile

Understanding the stability of Carbomethoxyformamidine HCl requires examination of the behavior of its constituent functional groups. Research on related formamidine compounds provides valuable insights into its potential reactivity patterns. Studies on formetanate hydrochloride, another formamidine-containing compound, have demonstrated that formamidine groups exhibit notable lability under basic conditions, with a measured half-life of 3.9 hours under strongly basic conditions (pH 12.6) and 14.4 hours under mildly basic conditions (pH 7.6) .

In contrast, carbamate groups, which share structural similarities with the carbomethoxy functionality present in Carbomethoxyformamidine HCl, demonstrate significantly greater stability under basic conditions. Research indicates that the longevity of carbamate groups may exceed 6 months due to their resistance to base-promoted degradation . This differential stability between the formamidine and carbomethoxy components of Carbomethoxyformamidine HCl suggests a predictable pattern of reactivity that could be leveraged in selective chemical transformations.

Reactivity in Synthetic Applications

The formamidine structure presents several reactive sites that contribute to its utility in organic synthesis. The C=N bond can participate in addition reactions, while the amino group can undergo various substitution reactions. Formamidines have been employed as activating groups on nitrogen to facilitate metallation reactions, particularly in the synthesis of complex organic molecules .

Research has demonstrated that formamidines can enhance the acidity at adjacent carbon positions, enabling the generation of anionic centers that can subsequently react with electrophiles to form new carbon-carbon bonds . This property makes formamidine derivatives valuable intermediates in asymmetric synthesis, particularly in the preparation of tetrahydroisoquinoline alkaloids .

Applications in Organic Synthesis

Role as an Activating Group

Formamidines have proven their value as activating groups in organic synthesis, particularly in reactions involving nitrogen-containing compounds. As documented in synthetic studies, formamidines can function as directing groups that influence the regioselectivity of various transformations . In the context of tetrahydroisoquinoline chemistry, formamidines have been utilized to direct metallation at specific carbon positions, creating reactive intermediates that can form new carbon-carbon bonds with high stereoselectivity .

The work of Meyers and colleagues demonstrated that formamidines of high enantiomeric purity can induce asymmetry at strategic positions, as evidenced by the successful synthesis of compounds such as (-)-salsolidine, (-)-xylopinine, and (+)-homolaudanosine . This precedent suggests that Carbomethoxyformamidine HCl, with its formamidine core, may offer similar synthetic utility in appropriate reaction contexts.

| Classification Parameter | Details |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P280-P305+P351+P338 |

| UN Number | N/A |

| Hazard Class | N/A |

| Packing Group | N/A |

| Package Size | Approximate Price (USD) |

|---|---|

| 100 mg | $10.00 |

| 250 mg | $16.00 |

| 1 g | $33.00 |

| 5 g | $132.00 |

| 25 g | $517.00 |

Quality Assurance Considerations

For research applications requiring high purity standards, it is essential to consider the quality assurance parameters associated with commercially available Carbomethoxyformamidine HCl. Chemical suppliers typically provide Certificates of Analysis for standards-grade chemicals, documenting purity levels and identifying potential impurities . These quality assurance measures are particularly important when the compound is to be used in sensitive applications such as pharmaceutical research or analytical method development.

Analytical Considerations

Spectroscopic Characterization

The structural features of Carbomethoxyformamidine HCl suggest that it would exhibit characteristic spectroscopic properties that could be used for identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation, with distinctive signals expected for the methoxy protons, the formamidine NH2 group, and the central carbon-nitrogen framework . Additionally, infrared spectroscopy would reveal characteristic absorption bands for the C=N bond of the formamidine group and the C=O bond of the carbomethoxy functionality.

Comparison with Related Formamidine Compounds

Structural Analogues

The chemical landscape includes several formamidine compounds that share structural similarities with Carbomethoxyformamidine HCl. Formamidine hydrochloride (CAS: 6313-33-3) represents a simpler analogue lacking the carbomethoxy substitution . Additionally, formetanate hydrochloride, a bifunctional pesticide containing both formamidine and carbamate groups, provides a more complex structural comparison .

Functional Comparison

The presence of both formamidine and carbomethoxy groups in Carbomethoxyformamidine HCl creates a distinctive reactivity profile compared to simpler formamidine derivatives. The differential stability of these functional groups, as observed in related compounds, suggests that Carbomethoxyformamidine HCl may undergo selective transformations under appropriate conditions. For instance, under basic conditions, the formamidine portion would be expected to react preferentially, while the carbomethoxy group would remain relatively intact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume